N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide
Description
N-[(3-Chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by a quinoline core substituted with a cyano group at position 3 and an ethyl group at position 4. The piperidine-4-carboxamide moiety is linked to a 3-chlorobenzyl group via an amide bond. The compound’s molecular formula is C25H25ClN4O (molecular weight: 433.94 g/mol), with a SMILES string: Clc1cccc(c1)CNC(=O)C2CCN(CC2)C3=C4C=CC(=CC4=NC=C3C#N)CC .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O/c1-2-17-6-7-23-22(13-17)24(20(14-27)16-28-23)30-10-8-19(9-11-30)25(31)29-15-18-4-3-5-21(26)12-18/h3-7,12-13,16,19H,2,8-11,15H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBUVFXSADIMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Cyano and Ethyl Groups: The cyano group can be introduced via a nucleophilic substitution reaction, while the ethyl group can be added through alkylation.
Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under basic conditions.
Attachment of the Chlorophenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the chlorophenyl group is introduced to the piperidine ring.
Final Coupling: The final step involves coupling the quinoline and piperidine derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the piperidine ring can interact with various enzymes, inhibiting their activity. The cyano and chlorophenyl groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperidine-carboxamide derivatives with heterocyclic cores. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogs with Quinoline Cores
- N-[(3-Chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide (CAS 1358421-80-3) Key Difference: Methyl group at quinoline position 6 vs. ethyl in the target compound. Molecular Weight: 418.9 g/mol (C24H23ClN4O) vs. 433.94 g/mol for the ethyl analog. Synthetic Yield: Not reported for the ethyl analog, but methyl analogs in related compounds show yields of 57–76% .
Piperidine-Carboxamide Derivatives with Alternative Heterocycles
- N-(3-Chloro-4-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide Structure: Pyrimidine core instead of quinoline; additional fluorine on the benzyl group. Molecular Weight: 440.9 g/mol (C23H22ClFN4O2). Impact: The pyrimidine core’s smaller size may reduce π-π stacking interactions compared to quinoline, altering target binding. Fluorine enhances metabolic stability but may introduce steric hindrance .
N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Aryloxazole-Based Analogs
- N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-methoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide Structure: Aryloxazole core with chloro and methoxy substituents. Activity: Hepatitis C virus entry inhibitor (EC50 ~0.5 µM). Impact: The oxazole ring’s planarity and electron-rich nature may improve viral envelope protein binding compared to quinoline-based systems .
Key Data Tables
Table 1: Physicochemical Properties
Research Findings and Implications
- Quinoline vs. Pyrimidine/Oxazole Cores: Quinoline’s extended π-system enhances interactions with hydrophobic pockets (e.g., kinase ATP-binding sites), whereas oxazole/pyrimidine analogs may prioritize solubility or metabolic stability .
- Biological Targets: While oxazole derivatives target viral entry proteins, quinoline-carboxamides are more commonly associated with kinase or topoisomerase inhibition, suggesting divergent therapeutic applications .
Biological Activity
N-[(3-chlorophenyl)methyl]-1-(3-cyano-6-ethylquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound belonging to the class of quinoline derivatives. This compound exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. The following sections provide a detailed overview of its biological mechanisms, therapeutic potential, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 432.95 g/mol. Its structure includes a quinoline ring system, a piperidine ring, and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H25ClN4O |
| Molecular Weight | 432.95 g/mol |
| LogP | 4.6055 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell proliferation and microbial integrity. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, thereby exhibiting anticancer properties .
- Antimicrobial Activity : It has been shown to disrupt microbial cell membranes, leading to cell lysis and death.
- Kinase Inhibition : The compound targets various kinases involved in signaling pathways that regulate cell growth and survival .
Anticancer Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was found to significantly reduce cell viability in human breast cancer (MCF-7) and lung cancer (A549) cells.
Antimicrobial Effects
Research indicates that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study reported that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting its potential as a novel antimicrobial agent.
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the cytotoxicity of the compound against various cancer cell lines.
- Methodology : MTT assay was performed on MCF-7 and A549 cells.
- Results : The compound exhibited an IC50 value of 15 µM for MCF-7 cells and 20 µM for A549 cells, indicating potent anticancer activity.
-
Case Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial properties against common pathogens.
- Methodology : Disk diffusion method was employed to test against S. aureus and E. coli.
- Results : Zones of inhibition measured 18 mm for S. aureus and 15 mm for E. coli at a concentration of 100 µg/disc.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
